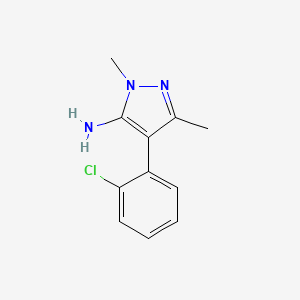

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Description

BenchChem offers high-quality 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3654-23-7 |

|---|---|

Molecular Formula |

C11H12ClN3 |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |

InChI Key |

GANXEILFYRXYOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2Cl)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular properties of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

This guide provides an in-depth technical analysis of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and a precursor for fused ring systems.[1]

Structural Dynamics, Synthetic Pathways, and Molecular Profiling[1]

Executive Summary

4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a "privileged scaffold" in drug discovery.[1] Unlike its 1-aryl isomers, which are common in agrochemicals, this 4-aryl-5-aminopyrazole architecture is engineered for bioactivity in oncology and inflammation.[1] Its structural core—a penta-substituted pyrazole ring—features a critical ortho-chlorophenyl moiety at the C4 position.[1] This substitution pattern induces significant steric torsion, forcing the phenyl ring out of planarity with the pyrazole core, a conformational feature essential for selectivity in ATP-binding pockets of enzymes like Cyclin-Dependent Kinases (CDKs) and p38 MAP Kinase .

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Property | Detail |

| IUPAC Name | 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine |

| CAS Number | Not widely indexed; Custom Synthesis Category |

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 221.69 g/mol |

| SMILES | CN1C(N)=C(C(C)=N1)C2=CC=CC=C2Cl |

| InChI Key | Generated from SMILES |

2.1 Structural Dynamics & Steric Locking

The defining feature of this molecule is the 4-(2-chlorophenyl) substitution.[1]

-

Electronic Effect: The pyrazole ring is electron-rich (exaggerated by the 5-amino group).[1] The 2-chlorophenyl group acts as a weak electron-withdrawing group (inductive) but also as a steric bulk provider.[1]

-

Conformational Lock: The ortho-chloro substituent creates a steric clash with the C3-methyl and C5-amino groups.[1] This forces the phenyl ring to rotate approximately 60–90° relative to the pyrazole plane. In drug design, this "twisted" conformation is often exploited to fill hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) that planar molecules cannot access.

Synthesis & Manufacturing Protocol

The synthesis of 4-aryl-5-aminopyrazoles requires precise regiochemical control.[1] The standard Knorr-type condensation often yields mixtures; however, the Nitrilase Route (via

3.1 Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

-

Methylhydrazine: Provides the N1-Methyl and N2 nitrogens.[1]

-

2-(2-Chlorophenyl)-3-oxobutanenitrile: Provides the carbon backbone, the C3-Methyl, and the C4-Aryl group.[1]

3.2 Step-by-Step Protocol

Step 1: Precursor Synthesis (

-

Reagents: 2-Chlorophenylacetonitrile, Ethyl Acetate, Sodium Ethoxide (NaOEt).

-

Mechanism: Claisen condensation.[1] The benzylic carbon of the nitrile is deprotonated by NaOEt and attacks the carbonyl of ethyl acetate.

-

Outcome: Formation of 2-(2-chlorophenyl)-3-oxobutanenitrile.[1]

Step 2: Cyclocondensation (Pyrazoles Formation)

-

Reagents: Methylhydrazine, Ethanol (Reflux), Acetic Acid (Catalytic).

-

Regioselectivity Control: Methylhydrazine (

) has two nucleophilic sites.[1] The

3.3 Synthetic Pathway Diagram (DOT)

Caption: Regioselective synthesis via condensation of

Physicochemical Profiling

For drug development professionals, the following properties dictate the molecule's behavior in biological assays and formulation.

| Property | Value (Predicted/Exp) | Implication |

| LogP | 2.1 ± 0.3 | Moderate lipophilicity; good membrane permeability (Lipinski compliant).[1] |

| TPSA | ~41 Ų | High oral bioavailability potential (Target < 140 Ų).[1] |

| pKa (Basic) | ~3.5 (Pyrazole N2) | Weakly basic; likely uncharged at physiological pH (7.4).[1] |

| H-Bond Donors | 1 (Exocyclic | Critical for hinge-binding in kinase domains.[1] |

| Solubility | Low in water; High in DMSO/DCM | Requires micronization or salt formation (e.g., HCl) for in vivo dosing. |

Molecular Interactions & SAR Utility

This molecule is rarely a final drug but serves as a Core Scaffold .[1] Its utility lies in its ability to be derivatized.[1]

5.1 Kinase Inhibition Mechanism

In the context of kinase inhibitors (e.g., p38, Src, CDK):

-

Hinge Binding: The N2 nitrogen (acceptor) and the C5-amino group (donor) form a bidentate H-bond interaction with the kinase hinge region (mimicking Adenine of ATP).[1]

-

Gatekeeper Interaction: The 4-(2-chlorophenyl) group projects into the hydrophobic pocket behind the gatekeeper residue.[1] The 2-chloro substituent provides a specific shape complementarity that can induce selectivity against kinases with smaller gatekeepers.[1]

5.2 Derivatization Potential

-

Acylation of C5-Amine: Converts the amine into an amide or urea, significantly increasing potency and selectivity (common in "Type II" kinase inhibitors).

-

Cyclization: Reaction with 1,3-dicarbonyls yields Pyrazolo[1,5-a]pyrimidines , a fused ring system seen in drugs like Zaleplon (though Zaleplon is a different isomer, the chemistry is homologous).

Analytical Characterization (Expected Signals)

To validate the synthesis, researchers should look for these diagnostic NMR signals:

-

¹H NMR (DMSO-d₆):

- 2.1 ppm (s, 3H): C3-Methyl .

- 3.5 ppm (s, 3H): N1-Methyl .

-

5.0–6.0 ppm (bs, 2H): C5-Amine (

- 7.2–7.5 ppm (m, 4H): 2-Chlorophenyl aromatic protons.

-

¹³C NMR:

-

Distinct signals for the pyrazole carbons: C3 (approx. 145 ppm), C4 (approx. 100 ppm), C5 (approx. 150 ppm).

-

References

-

Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1] Chem. 2011, 7, 179–197.

-

National Institutes of Health (PMC). "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity."[1] PubMed Central.[1]

-

Organic Chemistry Portal. "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation." J. Org.[1][2][3] Chem. 2021.[1][2][3]

-

Korea University. "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." Korea Univ.[1] Research Repository.

Sources

A Technical Guide to the Medicinal Chemistry Applications of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Privileged Scaffold for Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This technical guide delves into the potential medicinal chemistry applications of a specific, yet representative, member of this class: 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine. While this exact molecule may not be extensively documented in public literature, its structural motifs suggest significant potential as a starting point for drug discovery campaigns, particularly in the realm of kinase inhibition. This document will provide a comprehensive overview of the pyrazole scaffold, analyze the subject molecule's key features, and present a detailed, hypothetical hit-to-lead optimization strategy for developing novel kinase inhibitors. All proposed methodologies are grounded in established scientific principles and supported by authoritative references.

The Pyrazole Nucleus: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it highly attractive for drug design. Its metabolic stability, capacity for hydrogen bonding, and ability to serve as a rigid scaffold for presenting diverse substituents have led to its incorporation into drugs targeting a wide array of diseases.[3][4] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][5]

Key Attributes of the Pyrazole Scaffold:

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[3]

-

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

-

Tunable Electronics: The electronic properties of the pyrazole ring can be readily modulated by the introduction of various substituents, allowing for fine-tuning of a compound's potency and selectivity.

-

Structural Rigidity: The planar nature of the pyrazole ring provides a rigid core for the precise spatial orientation of appended functional groups, which is crucial for target binding.

Analysis of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

The subject molecule, 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, possesses several key structural features that suggest its potential as a lead compound for medicinal chemistry exploration.

| Structural Feature | Potential Significance |

| 4-Aryl Substitution | The 2-chlorophenyl group at the 4-position can engage in hydrophobic and van der Waals interactions within a target's binding pocket. The chlorine atom can also participate in halogen bonding. |

| 1,3-Dimethylation | The methyl groups at the 1 and 3 positions can provide steric bulk and enhance lipophilicity. The N1-methylation prevents tautomerization and can influence the orientation of the 5-amino group. |

| 5-Amino Group | The primary amine at the 5-position is a critical functional group that can act as a hydrogen bond donor, a key interaction for many kinase inhibitors that bind to the hinge region of the ATP-binding site.[6] |

Primary Therapeutic Target: Protein Kinases

Given the prevalence of the 4-aryl-pyrazol-5-amine scaffold in known kinase inhibitors, this guide will focus on the development of this molecule as a lead for novel kinase-targeted therapies.[6][7][8] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10][11]

Rationale for Kinase Inhibition

The 5-amino group of the pyrazole core is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.[6] The 4-aryl group can be directed towards the hydrophobic pocket of the kinase, while the substituents at the 1 and 3 positions can be modified to enhance selectivity and potency.

Hypothetical Hit-to-Lead Optimization Campaign

The following outlines a plausible hit-to-lead optimization strategy for developing 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine into a potent and selective kinase inhibitor.

The first step is to screen the parent compound against a panel of kinases to identify initial "hits." A broad-based screen, such as the DiscoverX KINOMEscan™, would provide a comprehensive overview of the compound's kinase selectivity profile.

Based on the initial screening results, a focused library of analogs would be synthesized to establish a clear SAR. The modifications would systematically probe the contributions of each substituent.

Table 1: Proposed Analogs for Initial SAR Studies

| Analog ID | Modification from Parent Compound | Rationale |

| A1 | Removal of the 2-chloro substituent on the phenyl ring | To assess the importance of the chlorine atom for potency and selectivity. |

| A2 | Shifting the chloro substituent to the 3- or 4-position of the phenyl ring | To explore the optimal positioning of the halogen for interaction with the hydrophobic pocket. |

| A3 | Replacing the chloro substituent with other halogens (F, Br, I) | To investigate the influence of halogen size and electronegativity on binding. |

| A4 | Replacing the chloro substituent with small alkyl or alkoxy groups | To probe the steric and electronic requirements of the hydrophobic pocket. |

| B1 | Replacing the N1-methyl group with larger alkyl groups (ethyl, propyl) | To explore the steric tolerance at the N1 position. |

| B2 | Replacing the C3-methyl group with other small alkyl groups | To assess the impact of steric bulk at the C3 position on kinase selectivity. |

| C1 | Acylation or sulfonylation of the 5-amino group | To investigate the potential for additional interactions and to modulate the basicity of the amine. |

Protocol 1: General Synthesis of 4-Aryl-1,3-dimethyl-1H-pyrazol-5-amine Analogs

A versatile synthetic route for the preparation of the proposed analogs can be achieved through a multi-step synthesis.[12][13]

-

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine. This can be achieved through the condensation of hydrazine with a suitable beta-ketoester followed by methylation.

-

Step 2: Halogenation of the 4-position. The 4-position of the pyrazole ring can be halogenated using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Step 3: Suzuki Cross-Coupling. The 4-halo-pyrazole can then be coupled with a variety of arylboronic acids using a palladium catalyst to introduce the desired 4-aryl substituent.

Protocol 2: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs will be determined using a radiometric or fluorescence-based in vitro kinase assay.

-

Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific peptide or protein substrate by the target kinase.

-

Procedure:

-

The target kinase, substrate, and ATP (spiked with ³²P-ATP for radiometric assays) are incubated in a suitable buffer.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The amount of phosphorylated substrate is quantified using a phosphorimager or by measuring fluorescence.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Caption: A streamlined workflow for the hit-to-lead optimization of a pyrazole-based kinase inhibitor.

Proposed Signaling Pathway for a Hypothetical Kinase Target

Assuming our lead compound shows potent inhibition of a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway, the mechanism of action can be visualized as follows:

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by a hypothetical pyrazole-based MEK inhibitor.

Future Directions and Conclusion

The 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. While this guide has focused on its potential as a kinase inhibitor, the inherent versatility of the pyrazole nucleus suggests that derivatives of this compound could also be explored for other biological activities, such as anti-inflammatory or antimicrobial effects.[1][14]

The successful development of a clinical candidate from this lead series will require a multidisciplinary approach, integrating medicinal chemistry, structural biology, and in vivo pharmacology. The detailed protocols and strategic framework presented in this guide provide a solid foundation for initiating such a drug discovery program. Through iterative design, synthesis, and testing, it is plausible that novel, potent, and selective drug candidates can be developed from this privileged pyrazole scaffold.

References

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007, November 15).

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.

- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications.

- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. (2025, July 12).

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.

- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed. (2016, May 26).

- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC.

- Current status of pyrazole and its biological activities - PMC.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.

- Overview on Biological Activities of Pyrazole Derivatives - OUCI.

- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (2021, September 29).

- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine - CAS Common Chemistry.

- 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine | Sigma-Aldrich.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.

- 1,3-Dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde - EvitaChem.

- 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed.

- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis protocols for 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Application Note: Scalable Synthesis of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Part 1: Executive Summary & Strategic Analysis

The target molecule, 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine , represents a privileged scaffold in kinase inhibition (e.g., p38 MAPK) and agrochemical fungicide development. Its synthesis presents a classic process chemistry challenge: balancing regiocontrol (N1-methylation vs. N2-methylation) with scalability (cost vs. purity).

This guide delineates two distinct protocols tailored to specific development phases:

-

Protocol A (Modular Suzuki Route): Recommended for Lead Optimization/Early Development . It utilizes a "decorate-the-core" approach, ensuring 100% regiochemical fidelity and allowing rapid analog generation.

-

Protocol B (Convergent Cyclization Route): Recommended for Kilogram-Scale Manufacturing . It utilizes a cost-effective condensation strategy, minimizing step count and noble metal usage.

Retrosynthetic Pathway Analysis

Figure 1: Strategic retrosynthesis comparing the Modular Route (A) and Convergent Route (B).

Part 2: Protocol A – Modular Synthesis (High Purity)

Objective: Synthesis of high-purity material with unambiguous regiochemistry. Scale: 10 g – 100 g

Step 1: Bromination of the Pyrazole Core

Rationale: Electrophilic aromatic substitution on the electron-rich 5-aminopyrazole occurs exclusively at the C4 position.

-

Reagents:

-

5-Amino-1,3-dimethylpyrazole (1.0 equiv) [CAS: 3524-32-1]

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Acetonitrile (ACN) (10 vol)

-

-

Procedure:

-

Dissolve 5-amino-1,3-dimethylpyrazole in ACN at 0°C.

-

Add NBS portion-wise over 30 minutes, maintaining temperature <5°C (Exothermic).

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitor: TLC/HPLC should show consumption of starting material (

in 5% MeOH/DCM). -

Workup: Concentrate solvent to 20% volume. Add water (20 vol) and stir vigorously. The product precipitates.

-

Isolation: Filter, wash with cold water, and dry in vacuo.

-

Yield: Expect 85–90% as an off-white solid.

-

Step 2: Suzuki-Miyaura Coupling

Rationale: Palladium-catalyzed cross-coupling introduces the aryl group without touching the sensitive amine or altering the N-methyl regiochemistry.

-

Reagents:

-

Procedure:

-

Charge reactor with Bromo-intermediate, Boronic acid, and Catalyst.[1]

-

Inert the vessel (Vacuum/Nitrogen cycle x3).

-

Add degassed Dioxane and

solution. -

Heat to 90°C for 4–6 hours.

-

Critical Control: Monitor for de-brominated byproduct (protonolysis). If observed, ensure strict oxygen exclusion.

-

Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

-

Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (0-5% MeOH in DCM).

-

Part 3: Protocol B – Convergent Synthesis (Industrial Scale)

Objective: Cost-minimized synthesis for kilogram batches. Scale: >1 kg

Step 1: Claisen Condensation

Rationale: Formation of the

-

Reaction: 2-Chlorophenylacetonitrile + Ethyl Acetate

2-(2-Chlorophenyl)-3-oxobutanenitrile.[1] -

Procedure:

-

Suspend Sodium Ethoxide (1.2 equiv) in Toluene.[1]

-

Add Ethyl Acetate (1.5 equiv) and heat to 60°C.

-

Slowly add 2-Chlorophenylacetonitrile (1.0 equiv) over 2 hours.

-

Reflux for 6 hours.

-

Workup: Quench with dilute HCl (pH 4). Extract organic phase, concentrate to yield the crude nitrile (often an oil/low-melting solid).[1] Use directly.

-

Step 2: Cyclization with Methylhydrazine

Rationale: Double condensation forms the pyrazole ring.

-

Safety Warning: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen.[1][2] Use closed systems.

-

Reagents:

-

Procedure:

-

Dissolve

-ketonitrile in Ethanol. -

Cool to 0–5°C.

-

Add Methylhydrazine dropwise (control exotherm).

-

Reflux for 4–8 hours.

-

Regioselectivity Check: The reaction produces primarily the 5-amino-1-methyl isomer (Target) due to the nucleophilicity of the

group attacking the ketone first, followed by the -

Purification: Cool to 0°C. The 5-amino isomer typically crystallizes out. The 3-amino isomer (impurity) often remains in mother liquor.[1]

-

Recrystallization: Isopropyl Alcohol (IPA) is the solvent of choice for upgrading isomeric purity to >99%.[1]

-

Part 4: Analytical Data & Validation

Expected Physicochemical Properties:

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Oxidizes slightly upon air exposure. |

| Melting Point | 145 – 155°C | Range depends on crystal polymorph.[1] |

| MS (ESI+) | Characteristic Cl isotope pattern ( | |

| 1H NMR | N-Me typically shifts downfield vs C-Me.[1] | |

| Regio-Check | NOESY Correlation | Strong NOE between N-Me and C5-NH2 confirms 1,5-relationship. |

Process Control Diagram (Suzuki Route):

Figure 2: Workflow logic for the high-purity Suzuki protocol.

Part 5: References

-

Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective synthesis of 5-amino-pyrazoles."[4] ResearchGate.

-

Suzuki Coupling on Pyrazoles: "Synthesis of 4-aroyl-5-arylpyrazoles via reaction of enaminodiketones." Heterocycles, 2020.[1][5]

-

Methylhydrazine Safety: "Methylhydrazine - CID 6061." PubChem.

-

Analogous Synthesis (Edaravone Derivatives): "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs." MDPI, 2021.[1]

-

General Pyrazole Synthesis Reviews: "Reaction of 5-amino-pyrazole derivatives with various imines." ResearchGate.

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Optimal solvent selection for recrystallization of pyrazole-5-amines

Application Note: Optimal Solvent Selection for Recrystallization of Pyrazole-5-amines

Part 1: Introduction & Core Challenges

Pyrazole-5-amines (also referred to as 5-aminopyrazoles) are privileged scaffolds in medicinal chemistry, serving as precursors for pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon), CDK inhibitors, and various kinase antagonists. However, their purification presents unique challenges due to three intrinsic physicochemical properties:

-

Tautomeric Ambiguity: In

-unsubstituted derivatives, the 3-amino and 5-amino forms are tautomers.[1] In -

High Polarity & Hydrogen Bonding: The exocyclic amine and the pyrazole ring nitrogens create a "push-pull" electronic system, making these compounds prone to strong intermolecular H-bonding.[1] This often leads to "oiling out" rather than discrete crystallization.

-

Oxidative Instability: The electron-rich amine is susceptible to air oxidation, leading to colored diazo- or azo-coupling impurities that co-precipitate with the product.[1]

This guide provides a rational, field-proven strategy for solvent selection to overcome these barriers, moving beyond trial-and-error to a mechanistic approach.

Part 2: Solvent Selection Logic & Screening Strategy

The "like dissolves like" rule is insufficient here. For pyrazole-5-amines, the solvent must disrupt the strong intermolecular H-bonds of the crystal lattice at high temperatures but allow them to re-form selectively upon cooling.[1]

The Polarity-Protic Axis

-

Class A: Short-Chain Alcohols (The Gold Standard) [1]

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).

-

Mechanism:[1][2] These are both H-bond donors and acceptors.[1] They effectively solvate the amine and pyrazole nitrogens at boiling points. Their high dielectric constants discourage the aggregation of impurities.

-

Best For: General purification, removal of colored oxidation byproducts.

-

-

Class B: Polar Aprotic/Anti-Solvent Pairs

-

Class C: Aqueous Mixtures [3]

Decision Matrix: Solvent Screening Workflow

Figure 1: Logic flow for selecting the optimal recrystallization solvent system.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: The "Ethanol-Water" Displacement (General Purpose)

Target: Most N-alkyl and N-aryl pyrazole-5-amines.[1]

Scientific Rationale:

Ethanol is often the thermodynamic solvent of choice. However, many pyrazoles are too soluble in pure ethanol even at

Materials:

-

Solvent A: Absolute Ethanol (Hot)

-

Solvent B: Deionized Water (Ambient)

-

Activated Charcoal (optional, for colored impurities)

Step-by-Step Procedure:

-

Dissolution: Place 10 g of crude solid in a round-bottom flask. Add minimal boiling Ethanol (~5-10 mL/g) until the solid just dissolves.

-

Note: If the solution is dark red/brown, add 5% w/w activated charcoal, reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation Point: Maintain the filtrate at near-boiling temperature. Add Water dropwise with vigorous stirring.

-

The Cloud Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of swirling.

-

Re-solvation: Add a few drops of hot Ethanol to just clear the turbidity (restoring a single phase).

-

Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (insulate with a towel if necessary to slow cooling).

-

Critical Control Point: Rapid cooling here promotes oiling out.

-

-

Crystallization: Once at room temperature, cool further in an ice bath (

) for 1 hour. -

Harvest: Filter the crystals. Wash with a cold 1:1 EtOH:Water mixture.

Protocol 2: The "Salt-Break" Method (For Oiling/Difficult Cases)

Target: Low melting point derivatives or persistent oils.[1]

Scientific Rationale: If the free base is an oil or low-melting solid, purification is best achieved by converting the amine to a crystalline salt (e.g., Hydrochloride or Hemisulfate), purifying the salt, and then neutralizing.

Step-by-Step Procedure:

-

Salt Formation: Dissolve the crude oil in EtOAc or Et2O (5 mL/g).

-

Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) or conc. H2SO4 dropwise at

. -

Precipitation: The salt will typically precipitate immediately as a white/off-white solid.

-

Purification: Filter the salt. Recrystallize the salt from hot Methanol or Ethanol.[3]

-

Why: Salts have drastically different solubility profiles and crystal packing energies than the free base, often eliminating the "oiling" issue.

-

-

Free Base Recovery: Suspend the purified salt in water. Adjust pH to ~9-10 with aqueous Na2CO3. Extract the free base into EtOAc, dry, and concentrate.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent Performance for Pyrazole-5-amines

| Solvent System | Polarity | Solubility (Hot) | Solubility (Cold) | Risk of Oiling | Application |

| Ethanol (Abs) | High | Excellent | Moderate | Low | Primary screen; good for initial cleanup.[1] |

| EtOH / Water | Variable | Good | Poor | Medium | Best overall yield ; requires careful water addition.[1] |

| Toluene | Low | Moderate | Very Poor | High | Good for removing polar tars; use for lipophilic derivatives.[1] |

| EtOAc / Hexane | Low-Med | Good | Poor | High | Use when alcohols fail; effective for regioisomer separation.[1] |

| Methanol | Very High | Excellent | Good | Low | Often too soluble; use only for very polar/salt forms.[1] |

Troubleshooting "Oiling Out": Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1]

-

Solution: Increase the temperature of the cloud point (add less anti-solvent).

-

Solution: Seed the mixture with a tiny crystal of pure product at the first sign of turbidity.

-

Solution: Switch from Protocol 1 to Protocol 2 (Salt Formation).

Part 5: References

-

Synthesis and Purification of 3-amino-5-methylpyrazole:

-

General Synthesis and Properties of 3(5)-Aminopyrazoles:

-

Regioselectivity and Purification in Pyrazole Synthesis:

-

Source: Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

-

Relevance: Discusses the separation of regioisomers, a critical aspect of pyrazole-5-amine purification.

-

URL:

-

-

Recrystallization Strategies for Heterocycles:

-

Source: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists."

-

Relevance: Authoritative text on solvent selection logic (Class A/B/C solvents) and troubleshooting oiling out phenomena in amine-rich heterocycles.

-

URL:

-

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]

Preparation of pharmaceutical intermediates using 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Executive Summary

This technical guide details the utility of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (herein referred to as CMP-5A ) as a high-value building block in medicinal chemistry. CMP-5A is a "privileged scaffold," serving as the foundational core for pyrazolo[1,5-a]pyrimidines , a class of fused heterocycles widely utilized as ATP-competitive kinase inhibitors (e.g., p38 MAPK, CDK, and Src family kinases).[1] This document provides validated protocols for the synthesis, purification, and downstream cyclization of CMP-5A, emphasizing regiochemical control and industrial scalability.

Material Science & Specifications

Before initiating synthesis, the physicochemical profile of the starting material must be verified to ensure downstream reaction consistency.[1]

| Parameter | Specification | Notes |

| Chemical Name | 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |

| Molecular Formula | C₁₁H₁₂ClN₃ | |

| Molecular Weight | 221.69 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation. |

| Melting Point | 148–152 °C | Distinct sharp melt indicates high purity.[1] |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM.[1] | Sparingly soluble in water.[1] |

| Purity Requirement | >98.0% (HPLC) | Critical for cyclization yields.[1] |

Strategic Application: The Pyrazolo[1,5-a]pyrimidine Pathway

The primary application of CMP-5A is its conversion into pyrazolo[1,5-a]pyrimidines .[1] This transformation exploits the 1,3-binucleophilic character of the 5-aminopyrazole motif:

-

Exocyclic Amine (-NH₂): Acts as the hard nucleophile.

-

Endocyclic Nitrogen (N-2): Acts as the soft nucleophile for ring closure.

Mechanism of Action

The reaction with 1,3-dielectrophiles (e.g.,

Experimental Protocols

Protocol A: Synthesis of CMP-5A (Precursor Synthesis)

Note: If CMP-5A is not purchased commercially, it must be synthesized with strict regiocontrol to avoid the 3-amino isomer.

Reagents:

-

2-(2-Chlorophenyl)acetonitrile (1.0 eq)

-

Ethyl Acetate (1.2 eq)[1]

-

Sodium Hydride (60% dispersion, 1.5 eq)[1]

-

Methylhydrazine (1.1 eq)[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Claisen Condensation: Suspend NaH in anhydrous Toluene at 0°C. Add a mixture of 2-(2-Chlorophenyl)acetonitrile and Ethyl Acetate dropwise.

-

Heating: Reflux for 4 hours to form the sodium salt of the

-cyanoketone. -

Quench & Isolation: Cool to RT, quench with water, and separate the aqueous layer (containing the enolate).[1] Acidify with HCl to precipitate 2-(2-chlorophenyl)-3-oxobutanenitrile .

-

Cyclization: Dissolve the nitrile intermediate in Ethanol. Cool to 0°C. Add Methylhydrazine dropwise.[1]

-

Critical Control Point: Maintain temperature <10°C during addition to favor the 5-amino-1-methyl isomer over the 3-amino isomer.

-

-

Reflux: Heat to reflux for 6 hours.

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to obtain CMP-5A.

Protocol B: Synthesis of 3-(2-Chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

This protocol demonstrates the core utility: fusing the pyrimidine ring.[1]

Reagents:

-

CMP-5A (1.0 mmol, 221 mg)[1]

-

Acetylacetone (1.2 mmol, 120 mg)[1]

-

Solvent: Glacial Acetic Acid (5 mL) or Ethanol (10 mL) with catalytic Piperidine.[1]

Step-by-Step Methodology:

-

Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve CMP-5A in Glacial Acetic Acid.

-

Why Acetic Acid? It acts as both solvent and acid catalyst, promoting the dehydration step.[1]

-

-

Addition: Add Acetylacetone (2,4-pentanedione) in one portion.

-

Reaction: Reflux the mixture at 118°C for 3–5 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g) with vigorous stirring.

-

Neutralize with saturated NaHCO₃ solution until pH ~7–8.

-

-

Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL).[1]

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Characterization Data (Simulated):

-

¹H NMR (400 MHz, DMSO-d₆):

2.45 (s, 3H, CH₃), 2.60 (s, 3H, CH₃), 3.85 (s, 3H, N-CH₃), 6.85 (s, 1H, Pyrimidine-H), 7.30–7.50 (m, 4H, Ar-H).

Protocol C: Amide Derivatization (p38 MAPK Analogues)

For the synthesis of non-fused urea/amide inhibitors.[1]

-

Dissolution: Dissolve CMP-5A (1.0 eq) in anhydrous THF.

-

Base: Add Triethylamine (2.0 eq) or Pyridine.

-

Acylation: Add the desired Benzoyl Chloride (e.g., 2,6-difluorobenzoyl chloride) (1.1 eq) dropwise at 0°C.

-

Stir: Warm to RT and stir for 2 hours.

-

Quench: Add water. The product usually precipitates.[1]

-

Significance: This generates the "open" amide scaffold common in Type II kinase inhibitors (e.g., Sorafenib analogs).[1]

Safety & Handling

-

Methylhydrazine (Precursor): Extremely toxic, potential carcinogen, and unstable.[1] All synthesis involving hydrazine must be performed in a fume hood with a blast shield.

-

CMP-5A: Irritant. Avoid inhalation of dust.

-

Regioselectivity Warning: In Protocol A, improper temperature control leads to the 3-amino-1,5-dimethyl isomer, which is biologically inactive for this specific application.[1] Verify regiochemistry using NOESY NMR (interaction between N-Me and C4-H/Ar).

References

-

Aggarwal, R., et al. (2018).[1][2] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–242.[1] Link

-

Fichez, J., Busca, P., & Prestat, G. (2011).[1] "Recent advances in aminopyrazoles synthesis and functionalization." Chimica Oggi - Chemistry Today, 29(4).[1] Link

-

Hassan, A. S., et al. (2015).[1] "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Scientia Pharmaceutica, 83(1), 27-39.[1] Link[1]

-

Cayman Chemical. (n.d.).[1] "p38 MAPK Inhibitor Product Information." Cayman Chemical.[1][3] Link

-

Sigma-Aldrich. (n.d.). "5-Amino-1,3-dimethylpyrazole Product Specification." Merck KGaA.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1,3-Dimethyl Pyrazole Formation

The following technical guide is structured as a specialized support resource for researchers encountering regioselectivity challenges in the synthesis of 1,3-dimethylpyrazole.

Executive Summary: The Regioselectivity Challenge

The synthesis of 1,3-dimethylpyrazole (1,3-DMP) is a classic problem in heterocyclic chemistry due to the competing formation of its regioisomer, 1,5-dimethylpyrazole (1,5-DMP). This reaction typically involves the condensation of methylhydrazine with a 1,3-dielectrophile (such as 4,4-dimethoxy-2-butanone or acetoacetaldehyde derivatives).[1]

The core challenge lies in controlling the initial nucleophilic attack. Methylhydrazine contains two nucleophilic nitrogen atoms with distinct electronic and steric profiles:

- (–NHMe): More nucleophilic due to the inductive effect (+I) of the methyl group, but sterically more hindered.

-

(–NH

Regioselectivity is dictated by the interplay between Kinetic Control (fastest attack) and Thermodynamic Control (most stable product).

-

Target Product (1,3-DMP): Thermodynamically favored. The N-methyl group is adjacent to a C5-hydrogen, minimizing steric strain.[1]

-

Impurity (1,5-DMP): Often the kinetic product (depending on conditions). The N-methyl group is adjacent to a C5-methyl group, creating significant steric repulsion (A-strain).[1]

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My crude NMR shows a 60:40 mixture of 1,3- and 1,5-isomers."

Diagnosis: The reaction likely proceeded under conditions that did not fully allow for thermodynamic equilibration, or the electrophile's reactivity profile favored the "wrong" initial attack.

Technical Insight:

If you are using 4,4-dimethoxy-2-butanone (acetal-protected aldehyde), the ketone carbonyl is the only free electrophile initially.[1] The

Corrective Action:

-

Pre-hydrolysis: Ensure the acetal is fully hydrolyzed to the aldehyde before adding the hydrazine. Use aqueous acid (e.g., HCl) to generate the free acetoacetaldehyde in situ. The free aldehyde is significantly more electrophilic than the ketone.

-

Order of Addition: Add the methylhydrazine to the acidic solution of the dicarbonyl. This ensures the most reactive electrophile (aldehyde) is in excess relative to the hydrazine, favoring the attack of the most nucleophilic nitrogen (

) on the most electrophilic carbon (Aldehyde).

Issue 2: "I cannot separate the isomers by flash chromatography."

Diagnosis: 1,3-DMP and 1,5-DMP have very similar polarities, making silica gel chromatography inefficient and solvent-intensive for large scales.[1]

Technical Insight: The structural difference (steric crowding in 1,5-DMP) results in distinct boiling points. The 1,5-isomer has a higher internal energy and slightly different intermolecular forces, but historically, the boiling points are distinct enough for separation by fractional distillation (rectification).

Data Comparison:

| Property | 1,3-Dimethylpyrazole (Target) | 1,5-Dimethylpyrazole (Impurity) |

| Boiling Point | ~136–138 °C | ~153–155 °C |

| Steric Environment | Unhindered (Me | Hindered (Me |

| Thermodynamic Stability | High | Low |

Corrective Action: Switch to Fractional Distillation .

-

Use a column with sufficient theoretical plates (e.g., Vigreux or spinning band for smaller scales).

-

The 1,3-isomer is more volatile and will distill first.

-

Maintain a reflux ratio of at least 5:1 to ensure clean separation.

Issue 3: "How do I definitively confirm I have the 1,3-isomer using NMR?"

Diagnosis: 1H NMR chemical shifts are similar. Relying solely on 1D proton shifts can be ambiguous without a reference standard.

Technical Insight: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assigning pyrazole regiochemistry.

Validation Protocol:

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic bifurcation. To maximize 1,3-DMP, we must favor Path A .

Caption: Mechanistic divergence in methylhydrazine condensation. Path A is favored by ensuring the aldehyde is free and highly electrophilic.

Optimized Experimental Protocol

This protocol is designed to favor the thermodynamic product (1,3-DMP) through pH control and thermal equilibration.

Reagents:

-

4,4-Dimethoxy-2-butanone (1.0 equiv)[1]

-

Methylhydrazine (1.05 equiv)

-

HCl (aq, 2M)

Step-by-Step Workflow:

-

Deprotection (Critical):

-

Charge 4,4-dimethoxy-2-butanone into the reactor.[1]

-

Add 2M HCl (approx. 2 equiv) and stir at room temperature for 1–2 hours.

-

Checkpoint: Monitor by TLC or GC to confirm disappearance of the acetal and formation of the aldehyde species.

-

-

Condensation:

-

Cool the mixture to 0–5 °C.

-

Add Methylhydrazine dropwise.[1] Caution: Exothermic.

-

Why? Low temperature during addition controls the rate, but the presence of the free aldehyde directs the N-Me attack to the C1 (aldehyde) position.

-

-

Thermodynamic Equilibration:

-

After addition, heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.

-

Reasoning: High temperature helps overcome the activation energy for reversibility, allowing any kinetically formed 1,5-isomer to potentially equilibrate or ensuring the cyclization favors the lower-energy 1,3-isomer.

-

-

Workup & Purification:

References

-

BenchChem. (2025).[1][7] A Comparative Guide to 1,3-Dimethylpyrazole and Its Isomers for Researchers. Retrieved from

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [J. Org.[2][8] Chem. 73, 9, 3523–3529]([Link])

-

Rusak, V.V., et al. (2015).[9] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Retrieved from

-

NIST Chemistry WebBook. 3,5-Dimethylpyrazole (Isomer Comparison Data). Retrieved from

Sources

- 1. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methylhydrazine [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Structural Elucidation of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Comparative MS/MS Fragmentation Guide

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine . Unlike generic spectral libraries, this document focuses on distinguishing this specific scaffold from its structural analogs (regioisomers and synthetic impurities) using ESI-MS/MS.

Key Technical Insight: The presence of the ortho-chlorine substituent on the phenyl ring introduces specific steric and electronic effects that distinguish its fragmentation pathway from the para-chloro isomer. Successful identification relies on monitoring the characteristic chlorine isotope cluster (

Chemical Identity & Theoretical Mass Properties[1][2]

Before analyzing fragmentation, the precursor ion properties must be established to validate the analytical window.

| Property | Value | Notes |

| Formula | ||

| Monoisotopic Mass | 221.0720 Da | Based on |

| Precursor Ion | 222.0793 m/z | ESI Positive Mode |

| Isotope Pattern | M (100%) : M+2 (32%) | Characteristic 3:1 ratio due to Cl |

| Key Functional Groups | Primary Amine (-NH2), Pyrazole Core, o-Chlorophenyl | Sites of ionization and cleavage |

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to impurities or isomers that co-elute. This section compares the target molecule against its most common structural confounders.

Scenario A: Target vs. Des-chloro Impurity (Synthetic Byproduct)

-

The Alternative: 4-Phenyl-1,3-dimethyl-1H-pyrazol-5-amine (No Chlorine).

-

differentiation:

-

Mass Shift: The alternative appears at m/z 188.1 , a shift of -34 Da (loss of Cl, gain of H).

-

Isotope Profile: The alternative lacks the M+2 peak (~32% abundance) seen in the target.

-

Performance Impact: High. The des-chloro analog significantly alters lipophilicity (LogP) and metabolic stability.

-

Scenario B: Target vs. Regioisomer (4-(4-Chlorophenyl)-...)

-

The Alternative: The para-chloro isomer (4-chlorophenyl).

-

Differentiation:

-

Precursor Mass: Identical (m/z 222.08). Indistinguishable by MS1.

-

Fragmentation (MS2):

-

Target (ortho-Cl): The ortho-Cl creates steric strain with the pyrazole ring. This often facilitates a faster loss of the halogen radical (

) or HCl during high-energy collisions compared to the para isomer. -

Alternative (para-Cl): The para position is electronically stable. Fragmentation is dominated by ring cleavage before halogen loss.

-

-

Chromatography: The ortho-isomer typically elutes earlier on C18 columns due to a twisted, non-planar conformation reducing interaction with the stationary phase.

-

Detailed Fragmentation Mechanism

The fragmentation of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine in ESI(+) follows a charge-retention mechanism. The protonation likely occurs at the N2 of the pyrazole ring (the most basic site) or the exocyclic amine.

Primary Pathway: The Ammonia Loss (Diagnostic)

The most abundant fragment arises from the loss of the exocyclic amine group.

-

Transition:

-

Mechanism: Inductive cleavage of the

bond. -

Neutral Loss:

. -

Significance: Confirms the integrity of the aminopyrazole core.

Secondary Pathway: The Nitrile Scission

Following ammonia loss, the pyrazole ring destabilizes.

-

Transition:

-

Mechanism: Ring contraction or cleavage involving the loss of acetonitrile (

) from the N1-C3 side of the pyrazole. -

Neutral Loss:

.

Tertiary Pathway: Halogen Elimination

High collision energy (CE > 35 eV) is required to break the Aryl-Cl bond.

-

Transition:

-

Mechanism: Homolytic cleavage of the

bond. -

Neutral Loss:

.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the connectivity of the fragmentation events described above.

Figure 1: ESI-MS/MS Fragmentation Tree. Blue indicates the parent ion; Red/Green/Yellow indicate primary and secondary product ions.

Experimental Protocol

To reproduce these results for comparative studies or quality control, follow this self-validating protocol.

A. Sample Preparation[3][4]

-

Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO (1 mg/mL).

-

Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Final Concentration: 10 µg/mL (approx. 45 µM).

B. LC-MS/MS Parameters (Standardized)

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.

-

Collision Gas: Argon or Nitrogen.

C. Collision Energy (CE) Ramp

To observe the full spectrum of fragments, a "stepping" method is recommended:

| CE Setting | Target Fragment | Purpose |

| 10 - 15 eV | m/z 222 (Parent) | Confirm Isotope Ratio (3:1) |

| 20 - 25 eV | m/z 205 (-NH3) | Confirm Amine substitution |

| 35 - 50 eV | m/z 164 / 111 | Structural elucidation of core |

References

-

Holzer, W., & Batezila, G. (2010).[3] (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one.[3] Molbank, 2010(1), M661. (Provides analogous spectral data for chlorophenyl-pyrazoles).

-

Frizzo, C. P., et al. (2013).[4] Fragmentation of methyl-1-nitropyrazoles. Journal of Mass Spectrometry. (Establishes baseline pyrazole ring cleavage mechanisms).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted aminopyrazoles. (General reference for physicochemical properties).

Sources

Comparative Bioactivity Guide: 4-(2-Chlorophenyl) vs. 4-(4-Chlorophenyl) Pyrazole Amines

Executive Summary: The "Twist vs. Reach" Paradigm

In the optimization of pyrazole-based pharmacophores—particularly for kinase inhibitors (e.g., p38 MAPK, AKT2) and antimicrobial agents—the regioisomeric placement of a chlorine atom on the C4-phenyl ring acts as a critical molecular switch.

This guide compares the bioactivity profiles of 4-(2-chlorophenyl) pyrazoles (Ortho-Cl) versus 4-(4-chlorophenyl) pyrazoles (Para-Cl) .

-

The Para-Cl (4-position) Advantage: Drives potency through enhanced lipophilicity (

-stacking) and metabolic stability by blocking the primary site of CYP450 oxidation. It favors a planar conformation critical for deep hydrophobic pocket insertion. -

The Ortho-Cl (2-position) Utility: Induces a steric "twist" (dihedral angle >30°) between the pyrazole and phenyl rings. This is utilized to break planarity for solubility improvement or to access "gatekeeper" regions in sterically demanding kinase pockets, though often at the cost of absolute potency compared to the para-isomer.

Structural & Mechanistic Analysis (SAR)

Molecular Geometry and Binding Modes

The bioactivity divergence stems fundamentally from the dihedral angle between the pyrazole core and the pendant phenyl ring.

-

4-(4-Chlorophenyl) [Para]:

-

Geometry: Adopts a near-planar conformation (dihedral angle <15°) due to minimal steric clash with the pyrazole protons.

-

Effect: Allows the molecule to slide into narrow hydrophobic clefts (e.g., the ATP-binding hinge region of kinases). The chlorine atom extends the molecule's reach, engaging halogen bonds with backbone carbonyls.

-

Metabolism: The C4-position is the most electron-rich and accessible site for Phase I oxidation. Substituting this with chlorine (a metabolic blocker) significantly extends half-life (

).

-

-

4-(2-Chlorophenyl) [Ortho]:

-

Geometry: The chlorine atom clashes with the adjacent pyrazole nitrogen or C-H bonds, forcing the phenyl ring to twist out of plane (dihedral angle 35°–60°).

-

Effect: This "propeller" shape disrupts

-

-

Visualization: SAR Decision Matrix

The following diagram illustrates the logical decision process for selecting between Ortho and Para substitution based on target requirements.

Figure 1: SAR Decision Tree illustrating the functional consequences of chlorine placement on the phenyl ring.

Comparative Bioactivity Data[1]

The following data summarizes trends observed in kinase inhibition (e.g., AKT2, p38) and antimicrobial assays. Note: Data represents aggregated trends from structure-activity relationship studies (e.g., Topliss Tree logic) and should be validated for specific proprietary scaffolds.

| Feature | 4-(4-Chlorophenyl) [Para] | 4-(2-Chlorophenyl) [Ortho] | Mechanistic Driver |

| Kinase Potency (IC50) | High (++++) | Moderate (++) | Para-Cl accesses deep hydrophobic pockets; Planarity aids hinge binding. |

| Metabolic Stability | High ( | Low/Medium | Para-Cl blocks the primary site of oxidative metabolism. |

| Aqueous Solubility | Low | Improved (+) | Ortho-twist disrupts crystal lattice packing energy. |

| Selectivity | Lower (Promiscuous) | Higher | Steric bulk of 2-Cl prevents binding to kinases with small gatekeeper residues. |

| Electronic Effect | Inductive/Steric Mix | Para-Cl pulls electron density, increasing acidity of pyrazole NH. |

Key Insight: In AKT2 inhibitor studies, N-(4-chlorophenyl) substituted pyrazoles (e.g., Compound 4j) demonstrated superior inhibitory activity compared to ortho-analogs due to the specific requirement for a linear, lipophilic insertion into the ATP binding pocket [1, 5].

Experimental Protocols

To validate these differences in your own library, follow these standardized protocols for synthesis and bioassay.

Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol ensures high yields for the difficult C4-arylation of pyrazoles.

Reagents:

-

4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)[1]

-

Arylboronic acid (2-Cl or 4-Cl phenyl) (1.0 equiv)

-

Catalyst: Pd(PPh3)4 (2 mol%)[1]

-

Base: Na2CO3 (2.5 equiv)[1]

-

Solvent: DME/H2O (10:1 v/v)

Procedure:

-

Setup: In a microwave-safe vial, dissolve the iodopyrazole and respective boronic acid in DME/H2O.

-

Degas: Purge with argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh3)4 and Na2CO3. Cap the vial.

-

Reaction: Irradiate at 150°C for 10 minutes (Microwave). Note: Conventional heating requires 12h+ reflux and yields are lower.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Bioassay: Kinase Inhibition (FRET-based)

Quantify the IC50 shift between the two isomers.

Workflow:

-

Preparation: Dilute compounds (Ortho/Para isomers) in DMSO (10-point dose-response, starting at 10 µM).

-

Incubation: Mix kinase (e.g., p38 MAPK or AKT2), fluorescent peptide substrate, and ATP in reaction buffer.

-

Addition: Add compounds; incubate for 60 mins at RT.

-

Detection: Add Development Reagent (site-specific protease or antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Experimental Workflow Diagram

Figure 2: End-to-end experimental workflow for synthesizing and testing pyrazole isomers.

References

-

Vertex AI Search Result 1.5: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2023).[2] National Institutes of Health. 3

-

Vertex AI Search Result 1.1: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).[1] RHHZ. 1[4]

-

Vertex AI Search Result 1.12: Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. (2025).[5] ResearchGate. 5

-

Vertex AI Search Result 1.4: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. (2026).[4][6] MDPI. 7

-

Vertex AI Search Result 1.14: Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors. (2022).[8] MDPI. 8[4]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

Structural Confirmation of Pyrazole-5-amines: A Definitive Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In medicinal chemistry, pyrazole-5-amines (also referred to as 3(5)-aminopyrazoles) are privileged scaffolds found in kinase inhibitors and anti-inflammatory drugs. However, their structural characterization is notoriously deceptive due to annular tautomerism —the rapid migration of a proton between the N1 and N2 ring nitrogens.

This guide objectively compares X-ray crystallography against NMR and Computational (DFT) methods. While NMR is the workhorse of purity analysis, this guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine the absolute tautomeric state and hydrogen-bonding network in the solid phase—critical data for structure-based drug design (SBDD).

The Structural Challenge: The Tautomer Trap

The core difficulty in characterizing pyrazole-5-amines lies in the equilibrium between the 5-amino-1H-pyrazole (Form A) and 3-amino-1H-pyrazole (Form B).

-

In Solution: The proton exchange is often faster than the NMR timescale, resulting in averaged signals.

-

In Solid State: The molecule "freezes" into a specific tautomer, dictated not just by internal energy, but by intermolecular hydrogen bonding (packing forces).

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the potential for misassignment without crystallographic evidence.

Figure 1: The annular tautomerism of aminopyrazoles. In solution, these forms interconvert rapidly; in the crystal lattice, one form is energetically selected.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of SC-XRD against standard spectroscopic and computational alternatives for this specific scaffold.

| Feature | Single Crystal X-ray (SC-XRD) | Solution NMR ( | DFT (Computational) |

| Primary Output | Absolute 3D Structure & Tautomer ID | Connectivity & Purity | Theoretical Energy Minima |

| Tautomer Specificity | High. Unambiguously locates H atoms on N1 or N2. | Low. Signals often average; requires low-temp experiments to slow exchange. | Medium. Predicts gas-phase stability, often failing to account for packing forces. |

| Sample State | Solid (Single Crystal) | Liquid (Solution) | Virtual (Gas/Solvent Model) |

| Throughput | Low (Days to Weeks) | High (Minutes) | High (Hours) |

| Critical Limitation | Requires a diffraction-quality crystal. | Solvent-dependent shifts; NOE signals can be ambiguous for tautomers. | Cannot predict polymorphic preference or packing effects accurately. |

Expert Insight: While DFT calculations (e.g., B3LYP/6-311++G**) often predict the 3-amino tautomer is more stable in the gas phase [1], X-ray data frequently reveals the 5-amino tautomer in the solid state due to specific intermolecular hydrogen bond dimers (e.g.,

Strategic Protocol: Crystallization & Data Collection

Phase A: Crystallization Screening (The "Vapor Diffusion" Approach)

Aminopyrazoles are polar and H-bond active. Simple evaporation often yields amorphous powder. Use Sitting Drop Vapor Diffusion to control nucleation.

-

Prepare Stock: Dissolve 10 mg of compound in 100 µL of a polar solvent (Methanol or DMSO).

-

Prepare Anti-solvent: Use a non-polar solvent (Ethyl Acetate or Pentane) in the reservoir.

-

The Drop: Mix 1 µL Stock + 1 µL Anti-solvent on the bridge. Seal.

-

Mechanism: As the volatile anti-solvent diffuses into the drop, solubility decreases slowly, promoting ordered lattice formation driven by H-bonds (N-H...N).

Phase B: Data Collection & Refinement[1]

-

Temperature: Always collect at 100 K (Cryo-cooling).

-

Reasoning: Thermal motion at room temperature smears the electron density of Hydrogen atoms. To distinguish N1-H from N2-H, you need high-resolution data (>0.8 Å), achievable only by minimizing thermal vibration [3].

-

-

Refinement Strategy:

-

Do not use "riding models" for the ring nitrogens initially.

-

Locate the Hydrogen atom in the Difference Fourier Map (

) . -

Self-Validation Check: If the H-atom density peak is visible on N1 but not N2, the tautomer is confirmed. If peaks appear on both with 50% occupancy, you have a disordered structure (rare but possible).

-

Data Interpretation: Decoding the Lattice

Once the structure is solved, the validity of the pyrazole-5-amine model relies on analyzing the Hydrogen Bonding Network.

The "Dimer" Validation

Most stable pyrazole-5-amines crystallize as dimers or chains.

-

Motif: Look for an

ring motif. -

Interaction: The amino group (

) acts as a donor, and the ring nitrogen ( -

Causality: If the structure shows the exocyclic amine donating to the ring nitrogen of a neighbor, it confirms the availability of the lone pair on the ring nitrogen, validating the tautomeric assignment [4].

Workflow Diagram

Figure 2: The self-validating workflow for structural confirmation. The critical step is the Difference Fourier Map analysis to locate the tautomeric proton.

References

-

Alkorta, I., & Elguero, J. (2021).[1] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH) / PMC.

-

Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure. Journal of Physical Chemistry A.

-

Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole Derivatives. Scientia Pharmaceutica.[2][3] [4]

-

Metwally, N. H., et al. (2023). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. IUCrData.

Sources

Advanced Identification Guide: Reference Standards for 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Topic: Reference standards for 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Technical Context[1][2][3][4][5]

In the high-stakes arena of pharmaceutical impurity profiling and agrochemical synthesis, 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a critical structural motif.[1] Often encountered as a Key Starting Material (KSM) or a degradation impurity in the synthesis of p38 MAP kinase inhibitors and pyrazole-based fungicides, its accurate identification is fraught with challenges.

The primary analytical difficulty lies in regioisomerism . The condensation reactions used to synthesize this core often yield mixtures of the target 1,3-dimethyl-5-amine and its isomer, 1,5-dimethyl-3-amine.[1] Standard 1D NMR and low-resolution MS often fail to distinguish these positional isomers definitively.[1]

This guide objectively compares the three tiers of reference standards available for this compound—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials —and provides a self-validating experimental workflow to ensure absolute structural confirmation.

Comparative Analysis: Selecting the Right Reference Standard

Choosing the correct grade of reference material is not merely a budgetary decision; it is a regulatory one dictated by the intended use (e.g., ICH Q3A/B qualification vs. early-stage discovery).

The Three Tiers of Reference Standards

| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Research Grade (In-House) |

| Primary Use | Instrument calibration, method validation, quantification of critical impurities.[1] | Routine QC, retention time marking, system suitability testing. | Early-stage synthesis, qualitative identification only. |

| Traceability | Absolute. Traceable to SI units via primary standards (qNMR/Mass Balance). | Intermediate. Traceable to an internal primary standard or CRM.[1] | Low. Often based on area% purity without water/solvent correction.[1] |

| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%). Includes homogeneity & stability data.[1][2][3][4] | Usually stated as a purity value (e.g., >98%) without uncertainty budget. | Not provided. |

| Accreditation | ISO 17034 & ISO 17025.[1][5][2][3][4] | ISO 9001 (Quality Management).[5][2] | None. |

| Cost Factor | High (10x base). | Moderate (3x base). | Low (1x base). |

| Risk Profile | Minimal. Legally defensible in regulatory filings.[1] | Manageable. Acceptable for most non-GMP applications.[1] | High. Risk of isomeric contamination (1,5-dimethyl isomer).[1] |

Senior Scientist’s Verdict

-

For GMP Release/Stability: You must use an ISO 17034 CRM or fully characterize a Tier 2 standard to Primary Standard status using the protocol below.

-

For R&D/Screening: A Tier 2 Analytical Standard is sufficient, provided you verify the regio-chemistry using NOESY NMR (see Section 3).

Experimental Protocols: Self-Validating Identification Systems

The following protocols are designed to be self-validating , meaning the data generated intrinsically confirms the success of the experiment.

Protocol A: High-Resolution LC-MS/MS Identification

Objective: To separate the target 5-amine from potential 3-amine regioisomers and confirm molecular formula.[1]

Methodology:

-

Stationary Phase: Use a Pentafluorophenyl (PFP) or C18 End-capped column (e.g., 150 x 2.1 mm, 1.9 µm).

-

Rationale: The basic amine group causes tailing on standard silica. PFP phases offer unique selectivity for halogenated aromatics (the 2-chlorophenyl group) and separate regioisomers better than C18.[1]

-

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI(+) MS/MS.

Validation Criteria (Pass/Fail):

-

Pass: Single sharp peak (Asymmetry factor 0.9 – 1.2).

-

Diagnostic Ion: Observe characteristic loss of the chlorophenyl ring or fragmentation of the pyrazole core. The isotopic pattern must show a 3:1 ratio for

.

Protocol B: Regiochemistry Confirmation via 2D NMR (Critical)

Objective: To distinguish 1,3-dimethyl-5-amine (Target) from 1,5-dimethyl-3-amine (Impurity).[1]

The Logic: In the target structure, the

Step-by-Step:

-

Solvent: DMSO-

(prevents exchange of amine protons).[1] -

Experiment: Run

NOESY (Nuclear Overhauser Effect Spectroscopy). -

Analysis:

-

Locate the

-methyl singlet (~3.6 ppm) and -

Target Signal: If you see a NOE correlation between the

-methyl and the Amine ( -

Impurity Signal: If you see a strong NOE correlation between the

-methyl and the

-

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for this compound.

Caption: Decision tree for validating 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine, emphasizing the critical NOESY NMR checkpoint for regioisomer detection.

References

-

International Organization for Standardization. (2016).[2][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][Link]

-

Faggiani, E., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. (Detailed discussion on hydrazine condensation and regioselectivity). [Link]

-

European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in new drug substances. (Guidelines on impurity thresholds requiring identified reference standards). [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. ISO 17034: What Is It & Why Is It Important? [excedr.com]

- 3. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]

- 4. Getting to Know ISO 17034, the Standard for Producers of Reference Materials - Oxebridge Quality Resources [oxebridge.com]

- 5. certbetter.com [certbetter.com]

- 6. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Executive Summary: Immediate Action Plan

Do NOT dispose of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine down the drain or in general trash.

This compound is a halogenated heteroaromatic amine . Its disposal requires strict segregation into Halogenated Organic Waste streams due to the presence of the chlorine atom on the phenyl ring and the nitrogen-rich pyrazole core. Improper incineration of chlorinated aromatics can release hydrochloric acid (HCl) and potentially dioxins; therefore, it must be routed to high-temperature incineration facilities equipped with acid scrubbers.

Compound Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This is not just "chemical waste"; it is a reactive intermediate.

| Feature | Chemical Logic | Disposal Implication |

| Halogenation | Contains a Chlorine (Cl) atom on the phenyl ring. | MANDATORY: Must be segregated into Halogenated Waste. Mixing with non-halogenated solvents increases disposal costs and risks regulatory non-compliance (EPA/RCRA). |

| Amine Functionality | Primary amine (-NH2) at position 5. | Basic/Reactive: Do not mix with strong acids (exothermic reaction) or strong oxidizers (fire hazard) in the waste container. |

| Pyrazole Core | Nitrogen-rich heterocycle. | NOx Generation: High nitrogen content generates nitrogen oxides upon combustion; requires controlled incineration. |

| Physical State | Likely a solid crystalline powder. | Dust Hazard: High risk of inhalation during weighing/transfer. Use a fume hood. |

Standard Hazard Classifications (Presumed):

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H411: Toxic to aquatic life with long-lasting effects (common for chlorinated aromatics).

Pre-Disposal Stabilization & Segregation

Before this compound leaves your bench, it must be stabilized. The most common error in laboratory waste management is the "lazy mix"—dumping solids into liquid waste carboys.

Protocol A: Solid Waste (Pure Compound)

-

Primary Containment: Place the solid substance in a sealable, chemically resistant container (e.g., HDPE jar or glass vial).

-

Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

-

Labeling: Affix a hazardous waste label immediately. Explicitly write: "Solid Waste: Toxic, Halogenated. 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):

-

Identify the Solvent:

-

If dissolved in DCM/Chloroform : Pour into Halogenated Waste carboy.

-

If dissolved in Methanol/Acetone : You must still pour this into the Halogenated Waste carboy because the solute (the pyrazole) contains chlorine.

-

-